LogP Reduction by 3-Fluoro Substitution, TPSA Unchanged
The target compound exhibits a computed LogP of 3.72, compared to 4.16 for 4-bromo-2-chloro-6-(trifluoromethoxy)aniline (the direct non-fluorinated analog), representing a ΔLogP of –0.44 . Both compounds share an identical TPSA of 35.25 Ų. This means the 3-fluoro substituent selectively reduces lipophilicity without altering the polar surface area, effectively shifting the molecule toward more favorable drug-like property space (e.g., reduced LogP tends to correlate with lower phospholipidosis risk and improved aqueous solubility) while preserving hydrogen-bonding characteristics.
TPSA unchanged (35.25 Ų)
| Evidence Dimension | Computed partition coefficient (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.7224; TPSA = 35.25 Ų (C₇H₃BrClF₄NO; MW 308.45) |
| Comparator Or Baseline | 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline: LogP = 4.1645; TPSA = 35.25 Ų (C₇H₄BrClF₃NO; MW 290.46) |
| Quantified Difference | ΔLogP = –0.44; ΔTPSA = 0 Ų; ΔMW = +18.0 g·mol⁻¹ |
| Conditions | Computed LogP and TPSA values as reported by supplier databases (Leyan for target; Chem960 for comparator); both use standard in silico prediction algorithms |
Why This Matters
For medicinal chemistry procurement, a 0.44 LogP unit reduction can translate to approximately a 2.75-fold decrease in octanol–water partition coefficient, significantly impacting pharmacokinetic distribution, off-target binding, and assay behavior—an adjustment not achievable with the non-fluorinated analog.
